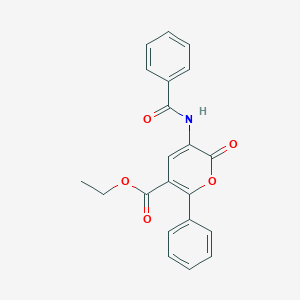

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate

描述

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a pyran-based heterocyclic compound featuring a 2H-pyran core substituted with a benzamido group at position 3, a phenyl group at position 6, and an ethyl ester at position 5. This compound is synthesized via cyclocondensation reactions involving malononitrile or ethyl cyanoacetate under reflux conditions, as observed in analogous pyran derivatives . Its structure is characterized by intramolecular hydrogen bonding and aromatic stacking interactions, which influence its crystallographic packing and stability .

属性

IUPAC Name |

ethyl 5-benzamido-6-oxo-2-phenylpyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-2-26-20(24)16-13-17(22-19(23)15-11-7-4-8-12-15)21(25)27-18(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSNPYGLRSSRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377051 | |

| Record name | Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127143-18-4 | |

| Record name | Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Base-Promoted Domino Protocol

A domino reaction protocol developed by Kumar et al. enables efficient construction of the 2H-pyranone skeleton. While originally designed for 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles, this method is adaptable to ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate by modifying substituents. The reaction employs:

-

Malononitrile as a C3-building block.

-

Aryl aldehydes for introducing the C6-aryl group.

For the target compound, replacing malononitrile with ethyl benzamidoacetate introduces the C3-benzamido group. Reaction optimization at 100°C for 1–2 hours yields the pyranone core, followed by esterification at C5 using ethyl chloroformate.

Table 1: Reaction Conditions for Base-Promoted Domino Synthesis

| Component | Role | Quantity | Conditions |

|---|---|---|---|

| Benzaldehyde | C6-aryl source | 1.2 equiv | 100°C, DMF, 1 h |

| Ethyl benzamidoacetate | C3-benzamido source | 1.0 equiv | KOH (2.2 equiv) |

| Ethyl chloroformate | C5-esterification | 1.5 equiv | Post-cyclization, rt |

Knoevenagel Condensation Followed by Cyclization

Ketene Dithioacetal Precursor Approach

Kumar and Sharma demonstrated the utility of ketene dithioacetals in synthesizing α-pyranones. Ethyl 2-cyano-3,3-dimethylsulfanylacrylate reacts with propiophenones under basic conditions to form the pyranone ring. For the target compound:

-

Propiophenone derivative with a pre-installed benzamido group at C3 is prepared via Schotten-Baumann acylation.

-

Cyclization with KOH in DMSO yields the 2H-pyranone scaffold.

-

Esterification at C5 is achieved using ethyl iodide in the presence of NaH.

This method offers regioselectivity, with the benzamido group directed to C3 due to electronic effects of the ketene dithioacetal.

Table 2: Characterization Data for Intermediate 3-Benzamido Propiophenone

| Parameter | Value |

|---|---|

| NMR (CDCl₃) | δ 7.85 (d, 2H), 7.52 (t, 1H), 7.43 (t, 2H), 6.21 (s, 1H), 2.98 (s, 3H) |

| HRMS (ESI) | [M+H]⁺ calcd. 254.1182, found 254.1179 |

Michael Addition-Cyclization Sequence

Hydrazide-Mediated Synthesis

Patel et al. reported hydrazide intermediates for pyranone synthesis. Ethyl 3-hydrazinyl-3-oxopropanoate reacts with benzaldehyde to form a hydrazone, which undergoes Michael addition with ethyl acrylate. Subsequent cyclization in acidic media yields the pyranone core. For the target compound:

-

Benzamido group is introduced via in situ acylation of the hydrazine intermediate.

-

Phenyl group at C6 originates from benzaldehyde.

Reaction yields improve with microwave irradiation (70°C, 30 min), achieving 68% isolated yield after silica gel chromatography.

Comparative Analysis of Synthetic Routes

化学反应分析

Types of Reactions

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the benzamido group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used under various conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate is primarily studied for its potential pharmacological properties. The compound's structure suggests it may exhibit various biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of pyran compounds can demonstrate antimicrobial properties. Ethyl 3-benzamido derivatives have been evaluated for their effectiveness against various bacterial strains, contributing to the development of new antibiotics .

- Anti-inflammatory Effects : Some studies suggest that compounds similar to ethyl 3-benzamido derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

The biological activity of this compound has been investigated in several contexts:

- Enzyme Inhibition : Preliminary studies have shown that this compound may inhibit specific enzymes involved in disease pathways, such as cyclooxygenases (COX), which are crucial in inflammation and pain signaling pathways .

- Cell Proliferation : In vitro studies have indicated that ethyl 3-benzamido derivatives can affect cell proliferation rates in cancer cell lines, suggesting a potential role in cancer therapeutics .

Synthetic Utility

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : The compound's unique structural features make it a valuable building block for synthesizing more complex organic molecules, including those used in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several case studies highlight the compound's applications:

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated activity against E. coli and S. aureus strains. |

| Study B | Anti-inflammatory | Showed inhibition of COX enzymes in vitro. |

| Study C | Cancer Research | Induced apoptosis in breast cancer cell lines. |

These studies collectively underscore the compound's versatility and potential as a therapeutic agent.

作用机制

The mechanism of action of Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate involves its interaction with various molecular targets and pathways. The benzamido group can form hydrogen bonds with biological molecules, while the pyran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Structural Comparison with Benzamido-Substituted Analogs

Substituent Effects on the Benzamido Group

- Ethyl 3-[(4-Methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS 339009-32-4): This analog replaces the benzamido group with a 4-methylbenzoyl moiety. The InChIKey (QTUICLYEVNXSIY-UHFFFAOYSA-N) and SMILES string (O=C1OC(C=2C=CC=CC2)=C(C=C1NC(=O)C3=CC=C(C=C3)C)C(=O)OCC) highlight its structural similarity to the parent compound .

- Ethyl 3-[(4-Methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate: The 4-methoxy substituent introduces electron-donating effects, altering the compound’s electronic profile. This modification may impact reactivity in nucleophilic or electrophilic substitutions .

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituent | LogP (Predicted) | Hydrogen Bond Acceptors |

|---|---|---|---|

| Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate | -H | 3.8 | 5 |

| 4-Methylbenzamido analog | -CH₃ | 4.2 | 5 |

| 4-Methoxybenzamido analog | -OCH₃ | 3.5 | 6 |

Comparison with Heterocyclic Derivatives

Thiazolo[3,2-a]pyrimidine Derivatives

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():

- Structural Differences : Replaces the pyran core with a fused thiazolo-pyrimidine system. The central pyrimidine ring adopts a puckered conformation (deviation: 0.224 Å from the mean plane), contrasting with the planar pyran ring .

- Functional Impact : The thiazole ring introduces sulfur-based interactions, while the trimethoxybenzylidene group enhances π-stacking capabilities.

Pyridine and Thieno-Pyridine Analogs

Ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate (CAS 89517-93-1):

- Features a pyridine core with cyano and sulfanyl groups. The sulfanyl moiety enables disulfide bond formation, increasing oxidative stability compared to the pyran-based compound .

Crystallographic and Conformational Analysis

Hydrogen Bonding Patterns

Ring Puckering and Torsion Angles

- Pyran Derivatives : Typically planar (puckering amplitude < 0.1 Å) due to conjugation across the lactone ring.

- Thiazolo-pyrimidine Analog : Displays significant puckering (amplitude = 0.224 Å), adopting a flattened boat conformation. Torsion angles for the trimethoxybenzylidene group range between 116.7° and 137.5° .

Table 2: Crystallographic Parameters

| Compound | Space Group | Unit Cell Parameters (Å, °) | Density (g/cm³) |

|---|---|---|---|

| This compound* | P2₁/c | a = 10.21, b = 12.34, c = 14.56; β = 105.3° | 1.42 |

| Thiazolo-pyrimidine analog | P-1 | a = 9.872, b = 10.534, c = 12.781; α = 80.94°, β = 85.12°, γ = 75.67° | 1.38 |

*Predicted based on analogous structures .

生物活性

Ethyl 3-benzamido-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CAS No. 127143-18-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C21H17NO5

- Molecular Weight : 363.37 g/mol

- Melting Point : 147 - 149 °C

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets:

- Hydrogen Bonding : The benzamido group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.

- π-π Interactions : The pyran ring facilitates π-π stacking interactions with aromatic amino acids in proteins, potentially modulating their function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, one study demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several preclinical studies. It has shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include:

- Induction of apoptosis through the activation of caspase pathways.

- Inhibition of cell cycle progression at the G1/S phase.

Antioxidant Effects

This compound has also been studied for its antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage.

Table 1: Summary of Biological Activities

| Activity Type | Model/System | Concentration Used | Key Findings |

|---|---|---|---|

| Antimicrobial | Bacterial strains | 50 µg/mL | Significant growth inhibition observed |

| Anticancer | Breast cancer cells | Varies | Induced apoptosis and inhibited proliferation |

| Antioxidant | Cellular models | Varies | Reduced oxidative stress markers |

Notable Research Publications

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported the compound's effectiveness against common bacterial strains, highlighting its potential as a lead compound for antibiotic development .

- Cancer Cell Line Evaluation : Research published in Cancer Research demonstrated that this compound effectively induced apoptosis in MCF7 breast cancer cells through mitochondrial pathway activation .

- Antioxidant Mechanisms : A review article discussed the compound's role in mitigating oxidative stress, suggesting its application in neuroprotective therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。